2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene
Overview
Description
2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene is a chemical compound with the empirical formula C20H16Br2 . It is a solid substance and is often used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 416.15 . The SMILES string representation of the molecule is BrC(C=C1)=CC=C1C(C©=C2)=CC©=C2C3=CC=C(Br)C=C3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 416.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources I found .Scientific Research Applications
Light-Emitting Polymers
2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (BTP) is used in synthesizing light-emitting polymers. The introduction of different substituents to its structure leads to the creation of polymers with varied properties. For instance, a study by Yang, Lin, and Hong (2005) demonstrated the use of BTP in creating polymers with a common tetraphenylthiophene (TP) backbone, resulting in polymers with significant light-emitting characteristics. These polymers exhibit similar emission spectra despite differences in their absorption patterns (Yang, Lin, & Hong, 2005).
Soluble Aromatic Polyamides
Another application is in the synthesis of soluble aromatic polyamides. Kakimoto, Negi, and Imai (1985) demonstrated the creation of tetraphenylthiophene-containing aromatic polyamides using a low-temperature solution polycondensation method. These polymers, derived from 2,5-bis(4-chloroformylphenyl)-3,4-diphenylthiophene, displayed remarkable solubility in amide-type solvents and exhibited high thermal stability (Kakimoto, Negi, & Imai, 1985).
High-Performance Electrode Materials
Ejaz et al. (2022) utilized BTP in synthesizing hybrid microporous polymers for supercapacitors. The study synthesized three hybrid microporous polymers, including POSS-TPTh, which demonstrated superior electrochemical properties due to its high surface area and the presence of electron-rich phenyl groups in its structure. This application highlights the potential of BTP derivatives in advanced energy storage solutions (Ejaz et al., 2022).
Optoelectronic Applications
BTP is also significant in optoelectronic applications. Mikroyannidis (2006) explored the synthesis and optical properties of polymers bearing tetraphenylthiophene moieties, demonstrating their potential in light-emitting diodes (LEDs). The polymers showed enhanced brightness compared to conventional materials, indicating their usefulness in electronic display technologies (Mikroyannidis, 2006).
Synthesis of Soluble Polyimides
Imai, Maldar, and Kakimoto (1984) researched the synthesis of novel polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene. These polyimides exhibited high thermal stability and solubility in various organic solvents, making them suitable for applications that require materials with exceptional heat resistance and processability (Imai, Maldar, & Kakimoto, 1984).
Safety and Hazards
The safety data sheet for 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene suggests that it should be handled with care . In case of inhalation, move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
properties
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-diphenylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Br2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMTKQTHXXOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629970 | |
Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96216-36-3 | |
Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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